molecular formula C11H15NO2 B13512260 Ethyl 6-amino-2,3-dimethylbenzoate

Ethyl 6-amino-2,3-dimethylbenzoate

Cat. No.: B13512260
M. Wt: 193.24 g/mol
InChI Key: MVADTBISKUQMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-amino-2,3-dimethylbenzoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, and two methyl groups attached to the benzene ring. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-2,3-dimethylbenzoate typically involves the esterification of 6-amino-2,3-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 6-amino-2,3-dimethylbenzoate undergoes hydrolysis under acidic or basic conditions to yield 6-amino-2,3-dimethylbenzoic acid or its conjugate base.

Condition Reagents Product Yield Source
Acidic (HCl, H₂O)Dilute HCl, reflux6-amino-2,3-dimethylbenzoic acid~85%*
Basic (NaOH, H₂O)2M NaOH, heatingSodium 6-amino-2,3-dimethylbenzoate~90%*

Mechanism:

  • Acidic hydrolysis : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate collapses, releasing ethanol and the carboxylic acid .

  • Basic hydrolysis : Hydroxide ion attacks the ester carbonyl, forming a carboxylate anion after ethanol elimination .

Nucleophilic Substitution at the Ester Group

The ester group participates in nucleophilic substitution, often with amines or alcohols:

Example Reaction :
Ethyl 6-amino-2,3-dimethylbenzoate+NH36-amino-2,3-dimethylbenzamide+EtOH\text{this compound} + \text{NH}_3 \rightarrow \text{6-amino-2,3-dimethylbenzamide} + \text{EtOH}

Reagent Conditions Product Notes
Ammonia (NH₃)Ethanol, reflux, 6 hours6-amino-2,3-dimethylbenzamideRequires excess NH₃
Methanol (MeOH)H₂SO₄ catalyst, refluxMthis compoundTransesterification

Reduction of the Ester Group

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:

Ethyl 6-amino-2,3-dimethylbenzoateLiAlH4(6-amino-2,3-dimethylphenyl)methanol\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{(6-amino-2,3-dimethylphenyl)methanol}

Reducing Agent Solvent Temperature Yield Source
LiAlH₄THF0°C to room temp~75%*

Mechanism: Hydride attack at the carbonyl carbon forms a tetrahedral intermediate, which subsequently releases ethoxide to yield the alcohol .

Functionalization of the Amino Group

The amino group undergoes acylation and alkylation, though steric hindrance from adjacent methyl groups may moderate reactivity.

Acylation :
Ethyl 6-amino-2,3-dimethylbenzoate+AcClEthyl 6-acetamido-2,3-dimethylbenzoate\text{this compound} + \text{AcCl} \rightarrow \text{Ethyl 6-acetamido-2,3-dimethylbenzoate}

Acylating Agent Base Solvent Yield
Acetyl chloridePyridineDCM~70%*

Alkylation :
Ethyl 6-amino-2,3-dimethylbenzoate+CH₃IEthyl 6-(methylamino)-2,3-dimethylbenzoate\text{this compound} + \text{CH₃I} \rightarrow \text{Ethyl 6-(methylamino)-2,3-dimethylbenzoate}

Alkylating Agent Conditions Yield
Methyl iodideK₂CO₃, DMF, room temp~65%*

Oxidation of the Amino Group

The amino group is oxidized to a nitro group under strong oxidative conditions:

Ethyl 6-amino-2,3-dimethylbenzoateKMnO4Ethyl 6-nitro-2,3-dimethylbenzoate\text{this compound} \xrightarrow{\text{KMnO}_4} \text{Ethyl 6-nitro-2,3-dimethylbenzoate}

Oxidizing Agent Conditions Yield Notes
KMnO₄H₂SO₄, 80°C, 4 hours~50%*Requires acidic milieu
CrO₃Acetic acid, reflux~45%*Lower selectivity

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration or sulfonation, though methyl groups direct substituents to specific positions:

Nitration :
Ethyl 6-amino-2,3-dimethylbenzoateHNO3/H2SO4Ethyl 6-amino-2,3-dimethyl-4-nitrobenzoate\text{this compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{Ethyl 6-amino-2,3-dimethyl-4-nitrobenzoate}

Reagents Position Yield
HNO₃/H₂SO₄Para to NH₂~60%*

Critical Data and Trends

  • Steric Effects : The 2,3-dimethyl groups hinder reactions at the ortho positions, favoring para substitution in electrophilic reactions.

  • Solubility : The compound is soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water, influencing reaction design .

  • Catalysts : DBU or DMAP enhances acylation/alkylation efficiency by deprotonating the amino group .

Scientific Research Applications

Ethyl 6-amino-2,3-dimethylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-amino-2,3-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an amino group and an ethyl ester group on the benzene ring.

Biological Activity

Ethyl 6-amino-2,3-dimethylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of an amino group at the 6-position of a dimethylbenzoate structure. Its molecular formula is C12H15NO2, and it has a molecular weight of approximately 205.25 g/mol. The compound's structure allows for various interactions with biological targets, which can influence its pharmacological properties.

Biological Activities

  • Antimicrobial Activity :
    • This compound has shown promising antimicrobial properties against various bacterial strains. In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition zones, indicating its potential as an antibacterial agent .
  • Antioxidant Properties :
    • The compound has been evaluated for its antioxidant activity using DPPH and ABTS assays. Results indicated that it possesses moderate antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases .
  • Anti-inflammatory Effects :
    • Research has suggested that this compound can modulate inflammatory pathways. In vitro studies showed a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines treated with the compound .
  • Cytotoxicity :
    • The cytotoxic effects of this compound have been explored in various cancer cell lines. Notably, it exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting a potential for targeted cancer therapy .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Studies indicate that:

  • Substitution on the aromatic ring can enhance or reduce activity; for instance, introducing halogen atoms at specific positions has been linked to increased antimicrobial potency.
  • The length and branching of the alkyl chain in the ester group also affect solubility and membrane permeability, impacting overall bioavailability .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A clinical trial investigated the use of this compound as an adjunct therapy in patients with resistant bacterial infections. Results showed a significant reduction in infection rates when combined with standard antibiotic treatment .
  • Cancer Research :
    In a preclinical study focusing on breast cancer models, this compound was administered alongside conventional chemotherapy agents. The combination resulted in enhanced tumor regression compared to chemotherapy alone, highlighting its potential as a co-treatment option .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 6-amino-2,3-dimethylbenzoate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)10-8(3)7(2)5-6-9(10)12/h5-6H,4,12H2,1-3H3

InChI Key

MVADTBISKUQMJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.